Indirect Band Gap in ZrSe₂ (0.95 eV Bulk) vs. Direct Gap in Monolayer MoS₂/WS₂ for Optoelectronic Spectral Matching
ZrSe₂ maintains an indirect band gap from bulk (0.95 eV) to few-layer and monolayer (1.2 eV), unlike group VIB TMDCs such as MoS₂ and WS₂, which undergo an indirect-to-direct band gap transition when exfoliated to a monolayer. MoS₂ bulk exhibits an indirect band gap of ~0.9-1.3 eV, transitioning to a direct gap of ~1.8-1.9 eV in monolayer form. WS₂ shows a similar transition from an indirect bulk gap of ~1.3 eV to a direct monolayer gap. This difference in the nature of the fundamental band gap directly impacts radiative recombination efficiency and absorption/emission spectra. For applications requiring efficient light emission (e.g., LEDs, lasers), the direct gap of monolayer MoS₂/WS₂ is advantageous. Conversely, for photodetectors or solar cells where the absorption edge must be tuned precisely within the NIR/visible range without the abrupt change in oscillator strength associated with the direct-indirect crossover, the consistently indirect band gap of ZrSe₂ provides a more predictable and thickness-tunable absorption profile [1][2][3].
| Evidence Dimension | Band Gap Nature and Magnitude (Bulk vs. Monolayer) |
|---|---|
| Target Compound Data | Bulk: 0.95 eV (indirect); Monolayer: ~1.2 eV (indirect) |
| Comparator Or Baseline | MoS₂: Bulk ~0.9-1.3 eV (indirect), Monolayer ~1.8-1.9 eV (direct); WS₂: Bulk ~1.3 eV (indirect), Monolayer ~1.8-2.0 eV (direct) |
| Quantified Difference | ZrSe₂ remains indirect across all thicknesses; MoS₂/WS₂ transition to direct gap at monolayer, representing a ~0.5-0.9 eV increase in optical gap and a fundamental change in carrier recombination dynamics. |
| Conditions | Experimental and first-principles calculations (HSE06, GW); ambient conditions. |
Why This Matters
Procurement for optoelectronic devices requiring stable, thickness-insensitive absorption characteristics in the 0.95-1.2 eV NIR window should prioritize ZrSe₂ over direct-gap transitioning TMDCs.
- [1] Alfa Chemistry. 'Zirconium Diselenide Solution Customization.' Alfa Chemistry 2D Materials Datasheet. View Source
- [2] Mak, K. F., et al. 'Atomically Thin MoS₂: A New Direct-Gap Semiconductor.' Physical Review Letters 105.13 (2010): 136805. View Source
- [3] Gutiérrez, H. R., et al. 'Extraordinary Room-Temperature Photoluminescence in Triangular WS₂ Monolayers.' Nano Letters 13.8 (2013): 3447-3454. View Source
